3-Azetidineacetic acid trifluoroacetate

CAS No.: 1202076-02-5

Cat. No.: VC2571074

Molecular Formula: C7H10F3NO4

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1202076-02-5 |

|---|---|

| Molecular Formula | C7H10F3NO4 |

| Molecular Weight | 229.15 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)acetic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) |

| Standard InChI Key | CSGNZLKPHTZPDM-UHFFFAOYSA-N |

| SMILES | C1C(CN1)CC(=O)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1C(CN1)CC(=O)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Properties

Structural Characteristics

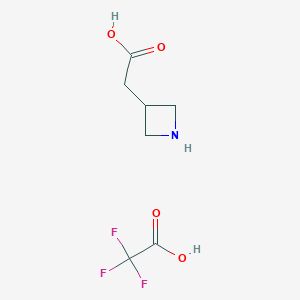

3-Azetidineacetic acid trifluoroacetate features a four-membered azetidine ring with an acetic acid group attached at the 3-position. The compound exists as a salt with trifluoroacetic acid, which influences its physical properties and stability. The molecular formula C7H10F3NO4 reflects the composition of the entire salt structure .

The strained nature of the azetidine ring contributes to the compound's chemical reactivity, while the acetic acid moiety provides a functional handle for further chemical modifications. The trifluoroacetate counterion contains a trifluoromethyl group (-CF3), which is known for its strong carbon-fluorine bonds and resulting stability .

Spectroscopic Properties

Based on studies of structurally related azetidine compounds, certain spectroscopic characteristics can be anticipated for 3-Azetidineacetic acid trifluoroacetate. In related compounds, 1H NMR spectroscopy typically shows distinctive patterns for the azetidine ring protons. For instance, diastereotopic methylene protons in the azetidine ring often appear as broadened multiplets in the region of δ 4.27-4.32 ppm and doublets at approximately 4.35 ppm, while methylene protons from acetic acid moieties typically appear as singlets around δ 3.02 ppm .

In 13C NMR spectra, the characteristic signals of the carbon atoms in the azetidine ring, the acetic acid group, and the trifluoroacetate counterion would be expected to provide a distinctive fingerprint for this compound. The CF3 group in the trifluoroacetate portion typically shows characteristic splitting patterns due to C-F coupling.

Synthesis and Preparation

Salt Formation

The final step in the preparation of 3-Azetidineacetic acid trifluoroacetate would involve salt formation with trifluoroacetic acid. This process typically entails treating the free base form of the azetidine derivative with trifluoroacetic acid in an appropriate solvent, followed by isolation of the resulting salt through crystallization or other purification techniques.

The formation of trifluoroacetate salts is commonly employed in pharmaceutical chemistry to enhance the stability and solubility of nitrogen-containing compounds. The strong acid-base interaction between the basic nitrogen of the azetidine ring and the acidic trifluoroacetic acid leads to salt formation, altering the physicochemical properties of the compound.

Purification Methods

The purification of 3-Azetidineacetic acid trifluoroacetate and similar compounds typically involves a combination of techniques:

-

Recrystallization from appropriate solvent systems

-

Column chromatography on silica gel or other suitable stationary phases

-

Preparative high-performance liquid chromatography (HPLC)

-

Salt formation and subsequent crystallization

The choice of purification method depends on the specific synthetic route, the nature of potential impurities, and the required purity level for the intended application. For pharmaceutical-grade materials, stringent purification protocols would be necessary to achieve the required purity specifications.

Applications in Research and Development

Pharmaceutical Applications

Azetidine derivatives, including compounds structurally related to 3-Azetidineacetic acid trifluoroacetate, have demonstrated significant potential in pharmaceutical research. The unique structural features of the azetidine ring system contribute to diverse pharmacological properties that make these compounds valuable in drug discovery efforts.

Recent research has shown that certain azetidine derivatives exhibit promising activity as acetylcholinesterase (AChE) inhibitors, with potency comparable to the established AChE inhibitor rivastigmine . This finding suggests potential applications in the development of treatments for Alzheimer's disease and other conditions characterized by cholinergic deficits.

Additionally, some azetidine derivatives have demonstrated neuroprotective effects in experimental models relevant to both Parkinson's disease and Alzheimer's disease. Specifically, these compounds have shown protective activity against salsolinol-induced neurodegeneration (a model associated with Parkinson's disease) and glutamate-induced oxidative damage (relevant to aspects of Alzheimer's disease) .

Chemical Research Applications

As a versatile small molecule scaffold , 3-Azetidineacetic acid trifluoroacetate offers valuable applications in chemical research:

-

Building block for the synthesis of more complex molecules

-

Model compound for studying the reactivity and properties of strained heterocycles

-

Intermediate in the development of specialized ligands for various applications

-

Starting material for the preparation of peptidomimetics and other biologically relevant structures

The acetic acid functionality provides a convenient handle for further chemical elaboration, enabling the incorporation of the azetidine moiety into more complex molecular architectures.

Structure-Activity Relationships

Table 2 presents comparative data on structurally related azetidine derivatives and their reported activities:

These structure-activity relationships provide valuable insights into the potential applications of 3-Azetidineacetic acid trifluoroacetate and guide further research into the optimization of these compounds for specific purposes.

Biological Activity and Mechanisms

Neuroprotective Effects

Research on structurally related azetidine derivatives has revealed significant neuroprotective effects, suggesting potential applications in neurodegenerative conditions. Several 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated protective activity in experimental models of neurodegeneration .

In models of Parkinson's disease, certain azetidine derivatives have shown protection against salsolinol-induced neurodegeneration. Similarly, in models relevant to Alzheimer's disease, these compounds have exhibited protective effects against glutamate-induced oxidative damage .

The mechanisms underlying these neuroprotective effects appear to involve reduction of oxidative stress and inhibition of caspase-3/7 activity, suggesting multiple modes of neuroprotection . These findings indicate that the azetidine scaffold, particularly when functionalized with appropriate substituents, represents a promising structural motif for the development of neuroprotective agents.

Enzyme Inhibition

Another important biological activity of certain azetidine derivatives is their ability to inhibit cholinesterase enzymes. Several compounds structurally related to 3-Azetidineacetic acid trifluoroacetate have demonstrated acetylcholinesterase (AChE) inhibitory activity comparable to that of rivastigmine, an established AChE inhibitor used in the treatment of Alzheimer's disease .

Molecular docking studies have provided insights into the binding interactions of these azetidine derivatives within the active site of AChE, revealing key structural features that contribute to their inhibitory activity . This information is valuable for the rational design of more potent and selective inhibitors based on the azetidine scaffold.

Comparative Biological Activity

Table 3 summarizes the biological activities of selected azetidine derivatives:

These comparative data highlight the potential of azetidine derivatives, including compounds related to 3-Azetidineacetic acid trifluoroacetate, in various biological applications, particularly in the context of neurodegenerative disorders.

Future Research Directions

Structure Optimization

Future research on 3-Azetidineacetic acid trifluoroacetate and related compounds could focus on structural modifications to optimize specific properties:

-

Exploration of various substitution patterns on the azetidine ring to enhance biological activity

-

Modification of the acetic acid moiety to improve pharmacokinetic properties

-

Investigation of alternative salt forms to modulate solubility and stability

-

Development of prodrug approaches to enhance drug delivery

Structure-activity relationship studies would provide valuable insights into the structural features that contribute to desired activities, guiding the rational design of improved compounds.

Biological Evaluation

Extensive biological evaluation of 3-Azetidineacetic acid trifluoroacetate and its derivatives is warranted to fully characterize their potential therapeutic applications:

-

Comprehensive assessment of neuroprotective effects in various models of neurodegeneration

-

Detailed investigation of mechanisms underlying observed biological activities

-

Evaluation of potential applications beyond neurodegenerative disorders

-

Assessment of pharmacokinetic properties and in vivo efficacy

Such studies would contribute to a more comprehensive understanding of the therapeutic potential of this compound class and guide further development efforts.

Synthetic Methodology Development

Advances in synthetic methodology would facilitate access to 3-Azetidineacetic acid trifluoroacetate and related compounds:

-

Development of more efficient and scalable synthetic routes

-

Investigation of stereoselective approaches for the preparation of optically pure derivatives

-

Exploration of green chemistry approaches to minimize environmental impact

-

Optimization of purification methods for industrial-scale production

These methodological advancements would enhance the accessibility of these compounds for research and potential commercial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume